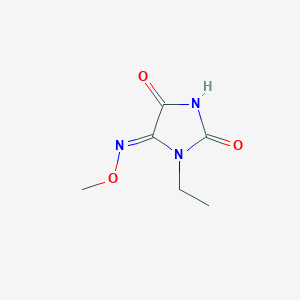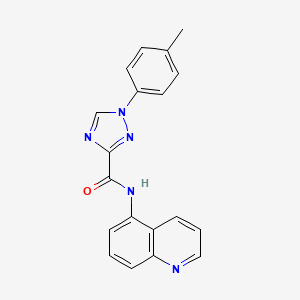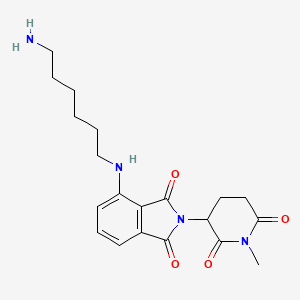![molecular formula C18H21NOS B15282610 11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B15282610.png)
11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol is a chemical compound with the molecular formula C19H23NOS It is a member of the dibenzothiepin class of compounds, which are known for their diverse pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol typically involves the following steps:
Formation of the Dibenzothiepin Core: The initial step involves the formation of the dibenzothiepin core structure. This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Methylamino Group: The next step involves the introduction of the methylamino group at the 3-position of the propyl chain. This can be done using methylamine under suitable reaction conditions.
Hydroxylation: The final step involves the hydroxylation of the 11-position to form the desired compound. This can be achieved using various oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of their activity. This can result in various pharmacological effects, such as changes in neurotransmitter levels, enzyme inhibition, or alteration of ion fluxes.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.
11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol: This compound has an oxygen atom in place of the sulfur atom in the thiepin ring.
Uniqueness
11-[3-(Methylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol is unique due to its specific substitution pattern and the presence of the methylamino group
Propriétés
Formule moléculaire |
C18H21NOS |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
11-[3-(methylamino)propyl]-6H-benzo[c][1]benzothiepin-11-ol |
InChI |
InChI=1S/C18H21NOS/c1-19-12-6-11-18(20)15-8-3-2-7-14(15)13-21-17-10-5-4-9-16(17)18/h2-5,7-10,19-20H,6,11-13H2,1H3 |
Clé InChI |
LJPIJKHELBOUMI-UHFFFAOYSA-N |
SMILES canonique |
CNCCCC1(C2=CC=CC=C2CSC3=CC=CC=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(2-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282534.png)
![6-(2-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282541.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282545.png)

![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B15282558.png)
![Ethyl 5'-amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carboxylate](/img/structure/B15282562.png)
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)

![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether](/img/structure/B15282589.png)


![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B15282602.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B15282615.png)
![2-chloro-5-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B15282618.png)
